1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one
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Overview
Description
1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one is a compound that features a pyrrolidine ring attached to a pyridine ring, with a propanone group
Preparation Methods
The synthesis of 1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-methyl-6-(pyrrolidin-1-yl)pyridine and propanone.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The starting materials are mixed in a suitable solvent like ethanol or dimethylformamide (DMF) and heated to promote the reaction.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing biologically active molecules, potentially leading to new drugs.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is studied for its interactions with biological targets, which can provide insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings allow it to bind to proteins or enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one can be compared with other similar compounds such as:
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C13H18N2O/c1-3-12(16)11-6-7-13(14-10(11)2)15-8-4-5-9-15/h6-7H,3-5,8-9H2,1-2H3 |
InChI Key |
UUHPBFOSNYGIGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N=C(C=C1)N2CCCC2)C |
Origin of Product |
United States |
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